molecular formula C7H11Cl4NO2 B1440767 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride CAS No. 1219948-49-8

4-Piperidinyl 2,2,2-trichloroacetate hydrochloride

Cat. No. B1440767
M. Wt: 283 g/mol
InChI Key: BZRAFFPOPQWEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinyl 2,2,2-trichloroacetate hydrochloride is a chemical compound used as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds1. It is also used as a catalyst in organic reactions and as a ligand in coordination chemistry1. The product is not intended for human or veterinary use and is primarily used for research2.



Synthesis Analysis

This compound is used as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds1. It is also used as a catalyst in organic reactions1.



Molecular Structure Analysis

The molecular formula of 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride is C7H11Cl4NO22. The molecular weight is 283 g/mol2.



Chemical Reactions Analysis

4-Piperidinyl 2,2,2-trichloroacetate hydrochloride acts as a proton donor, donating a proton to the substrate molecule. This protonation activates the substrate molecule, allowing it to undergo a variety of chemical reactions1.



Physical And Chemical Properties Analysis

The molecular formula of 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride is C7H11Cl4NO22. The molecular weight is 283 g/mol2.


Scientific Research Applications

Synthesis and Catalytic Applications

One-pot Synthesis of Piperidines

Trichloroacetic Acid (TCA) is utilized as an efficient catalyst for synthesizing highly functionalized piperidines through a one-pot, five-component reaction. This method provides good yields, simple procedures, and short reaction times without the need for column chromatography, indicating the versatility of trichloroacetate derivatives in organic synthesis (Hazeri & Fereidooni, 2015).

Molecular Structure Analysis

Crystal Structure of Piperidine Derivatives

Studies on the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride reveal detailed insights into its conformation and interactions. The piperidine ring adopts a chair conformation, and the molecule forms hydrogen bonds and electrostatic interactions, providing foundational knowledge for designing molecules with specific properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Interaction Studies

Complex Formation with Chloroacetic Acid

Research on the complex of piperidine-4-carboxylic acid with chloroacetic acid, using X-ray diffraction and spectroscopic methods, highlights the hydrogen bonding and spectroscopic properties of such complexes. This understanding aids in the development of new compounds with desired chemical and physical characteristics (Komasa et al., 2008).

Potential Antibacterial Agents

Antibacterial Triazines

A study synthesized a series of triazine derivatives containing the piperidinyl moiety, which were evaluated for their antibacterial activity. These compounds, through a straightforward synthetic protocol, highlight the potential of piperidinyl derivatives as antibacterial agents, demonstrating the application of 4-Piperidinyl trichloroacetate hydrochloride in medicinal chemistry (Patel et al., 2012).

Safety And Hazards

There is no specific information available about the safety and hazards of 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride. However, as with all chemicals, it should be handled with care and appropriate safety measures should be taken.


properties

IUPAC Name

piperidin-4-yl 2,2,2-trichloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl3NO2.ClH/c8-7(9,10)6(12)13-5-1-3-11-4-2-5;/h5,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRAFFPOPQWEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)C(Cl)(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinyl 2,2,2-trichloroacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride
Reactant of Route 4
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.